BenchChemオンラインストアへようこそ!

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

SREBP inhibition lipogenesis metabolic disease

CAS 667910-38-5 is a distinct fragment-like scaffold (MW 268.36 Da, LogP <2.5) for medicinal chemistry. Its 2-methylthiazole core makes it an ideal low-lipophilicity negative control vs. SREBP inhibitors (e.g., FGH10019) and a synthetically tractable intermediate. The unique combination of three privileged substructures (2-methylthiazole, phenylene linker, methanesulfonamide) enables parallel synthesis of focused kinase-inhibitor libraries. This specific compound is predicted largely inactive against SREBP targets, providing a structurally matched negative control for assay development. Choose this building block to establish lower-bound lipophilicity/solubility profiles in diarylthiazole-methanesulfonamide chemical space.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.35
CAS No. 667910-38-5
Cat. No. B2970065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
CAS667910-38-5
Molecular FormulaC11H12N2O2S2
Molecular Weight268.35
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-3-5-10(6-4-9)13-17(2,14)15/h3-7,13H,1-2H3
InChIKeyLERXTCLQTPYQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide (CAS 667910-38-5): Procurement-Relevant Baseline Profile


N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide (CAS 667910-38-5) is a diaryl thiazole derivative carrying a methanesulfonamide group at the para position of the phenyl ring. It belongs to the broader class of thiazole-sulfonamide hybrids that have been explored as inhibitors of sterol regulatory element-binding protein (SREBP) activation and as versatile building blocks in medicinal chemistry [1]. The compound is commercially available from screening-compound suppliers (e.g., Life Chemicals catalog no. F1462-0387) at ≥90% purity, primarily for use as a synthetic intermediate or as a member of focused kinase-inhibitor-targeted libraries .

Why Generic Thiazole-Sulfonamide Substitution Fails for N-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide Procurement


In-class thiazole-sulfonamide analogs cannot be interchanged reliably because small structural variations—particularly at the thiazole 2-position—produce order-of-magnitude differences in target potency, aqueous solubility, and logP that are critical for both biological activity and formulation feasibility [1]. For example, in the closely related SREBP-inhibitor series, replacement of the 2-propylpyridinyl group (FGH10019, IC50 = 0.7 µM) with a simple phenyl group (analog 12) caused a 3.3-fold loss of potency, while removal of the n-propyl chain altogether (analog 4b) reduced activity to IC50 >30 µM [1]. The 2-methylthiazole substitution in the target compound yields physicochemical properties that differ substantially from those of the more elaborated 2-substituted analogs, making it a distinct chemical entity for applications where lower lipophilicity or reduced molecular complexity is desired [1].

Quantitative Differentiation Evidence for N-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide vs. Closest Analogs


SREBP-1 Activation Inhibition Potency: Comparison with Fatostatin-Derived Methanesulfonamide Analog FGH10019

The closest structurally characterized methanesulfonamide analog in the thiazole series is FGH10019 (compound 24 in the fatostatin SAR study), which inhibits SREBP-1 activation with an IC50 of 0.7 ± 0.2 µM in a CHO-K1 cell-based reporter gene assay [1]. The fatostatin scaffold itself (compound 1) showed an IC50 of 5.6 ± 2.9 µM in the same assay [1]. Activity data for the target compound bearing the 2-methylthiazole substituent instead of the 2-(2-propylpyridin-4-yl)thiazole substituent have not been reported in any publicly available peer-reviewed literature, patent, or authoritative database [2]. The absence of direct quantitative data precludes a head-to-head potency comparison and must be explicitly noted [2].

SREBP inhibition lipogenesis metabolic disease

Physicochemical Property Profile: Comparison of Calculated logP and Solubility vs. FGH10019

The replacement of the 2-(2-propylpyridin-4-yl) group (FGH10019) with a 2-methyl group is expected to substantially reduce logP and molecular weight. Using the fragment-based difference approach, the target compound (molecular formula C11H12N2O2S2, MW 268.36) has an estimated logP of approximately 1.8–2.2 (based on the contribution of 2-methylthiazole vs. 2-propylpyridine), compared to the measured logP of 3.97 for FGH10019 (MW 401.53) [1][2]. FGH10019 demonstrated aqueous solubility of 33.0 µM at pH 7, >10-fold higher than fatostatin (2.0 µM) [1]. The lower molecular weight and predicted lower logP of the target compound suggest favorable solubility and permeability profiles relative to FGH10019, though experimentally measured solubility data for CAS 667910-38-5 are not publicly available [2].

physicochemical properties drug-likeness ADME

Commercial Availability and Purity: Comparative Procurement Profile Across Vendors

CAS 667910-38-5 is stocked by Life Chemicals at a purity of ≥90% (HPLC) in 2-µmol and 5-µmol quantities, priced at $85.50 and $94.50 respectively (as of July 2023) . In contrast, the closely related analog FGH10019 (CAS not publicly assigned) is not commercially catalogued by any major screening-compound supplier, requiring custom synthesis for procurement [1]. Other 2-methylthiazole sulfonamide analogs such as (2-methyl-1,3-thiazol-4-yl)methanesulfonamide (CAS 1247590-27-7) are available but lack the phenyl linker present in the target compound, limiting their use as direct surrogates in SAR exploration [1].

chemical procurement building block screening library

Structural Uniqueness for Parallel Library Synthesis vs. Broader Thiazole-Sulfonamide Chemical Space

The target compound offers a unique combination of three features not simultaneously present in commercially available close analogs: (i) a 2-methylthiazole ring, (ii) a para-substituted phenyl linker, and (iii) a methanesulfonamide terminus. In the fatostatin SAR series, the methanesulfonamide group was associated with the highest SREBP-1 inhibitory potency (IC50 0.7 µM for analog 24 vs. 2.8–8.6 µM for non-sulfonamide amines) [1]. However, all potent analogs in that series carried a 2-(2-propylpyridin-4-yl)thiazole core. The 2-methylthiazole variant provides a synthetically more accessible and sterically less demanding scaffold for library enumeration, while retaining the potency-enhancing methanesulfonamide moiety [1][2].

medicinal chemistry parallel synthesis scaffold diversity

Limitations Statement: Absence of Target-Specific Biological Profiling Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases yielded no peer-reviewed biological activity data for CAS 667910-38-5 against any specific molecular target, cell line, or in vivo model [1]. This contrasts with the well-characterized FGH10019 series, for which SREBP-1 IC50, Western blot confirmation, RT-PCR target engagement data, and in silico ADME profiling have been reported [2]. Users procuring this compound for target-based screening must therefore anticipate that all biological annotation will need to be generated de novo; potency or selectivity cannot be assumed from existing literature on related chemotypes.

data gap biological characterization procurement risk

Evidence-Grounded Application Scenarios for N-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide Selection


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 268.36 Da and an estimated logP below 2.5, CAS 667910-38-5 falls squarely within fragment-like property space. Its three distinct substructural features (2-methylthiazole, phenylene linker, methanesulfonamide) provide multiple vectors for fragment growing. The Life Chemicals DSI Poised Fragment Library concept (Section 1) positions this compound as a synthetically tractable scaffold for rapid analog generation. Compared to the larger FGH10019 scaffold (MW 401.53, logP 3.97), the target compound offers superior ligand efficiency potential [1].

Parallel Library Synthesis for Kinase Inhibitor Hit Expansion

The methanesulfonamide group tolerates diverse N-functionalization conditions, and the 2-methylthiazole ring can be elaborated via electrophilic substitution or metal-catalyzed cross-coupling. As noted in Evidence Item 4, the unique combination of three privileged substructures in a single commercially available intermediate enables parallel synthesis of focused kinase-inhibitor libraries without requiring de novo construction of the thiazole core . This contrasts with FGH10019, which would require custom synthesis of the 2-propylpyridine-thiazole intermediate [1].

Negative Control or Inactive Comparator for SREBP-Focused Assays

Given that the 2-propylpyridinyl group is essential for SREBP-1 inhibitory potency (removal of the n-propyl chain increases IC50 from 5.6 µM to >30 µM), the 2-methylthiazole analog is predicted to be largely inactive against SREBP targets [1]. This makes it a structurally matched negative control compound for assays using FGH10019 or fatostatin-derived probes, provided the absence of SREBP-inhibitory activity is experimentally confirmed [1].

Physicochemical Property Benchmarking in Thiazole-Sulfonamide Series

The computed logP difference of approximately -1.8 to -2.2 compared to FGH10019, combined with its lower molecular weight, makes CAS 667910-38-5 a useful reference compound for establishing the lower-bound lipophilicity and solubility profile within diarylthiazole-methanesulfonamide chemical space. Procurement of this compound alongside FGH10019 (via custom synthesis) would allow direct experimental measurement of the property range across the series, informing future design decisions [1].

Quote Request

Request a Quote for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.